Cas no 75239-63-3 (Ophiopogonanone A)
Ophiopogonanone A Chemical and Physical Properties
Names and Identifiers
-
- Ophiopogonanone A
- Ophiogonanone A
- 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one
- C17475
- N1934
- rac-ophiopogonanon A
- (-)-3-(1,3-Benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
- [ "" ]
- CS-0032267
- AKOS040760609
- OphiopogonanoneA
- E88613
- MS-24912
- HY-N6059
- CHEBI:81117
- AKOS032949040
- DTXSID40433934
- Q-100811
- Q27155073
- 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- 75239-63-3
- DA-76439
-
- Inchi: 1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3
- InChI Key: QBRLTNYECODTFP-UHFFFAOYSA-N
- SMILES: O1C2C=C(C(C)=C(C=2C(C(C1)CC1=CC=C2C(=C1)OCO2)=O)O)O
Computed Properties
- Exact Mass: 328.09500
- Monoisotopic Mass: 328.09468823 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 328.3
- XLogP3: 3.4
- Topological Polar Surface Area: 85.2Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.450
- PSA: 85.22000
- LogP: 2.56890
Ophiopogonanone A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2013-1 mg |
Ophiopogonanone A |
75239-63-3 | 1mg |
¥2433.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11170-5 mg |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |
75239-63-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
| A2B Chem LLC | AH55145-10mg |
Ophiopogonanone A |
75239-63-3 | 99% | 10mg |
$1235.00 | 2024-04-19 | |
| 1PlusChem | 1P00G7AH-5mg |
OPHIOGONANONE A |
75239-63-3 | 99% | 5mg |
$895.00 | 2024-04-21 | |
| 1PlusChem | 1P00G7AH-10mg |
OPHIOGONANONE A |
75239-63-3 | 99% | 10mg |
$1410.00 | 2024-04-21 | |
| Aaron | AR00G7IT-5mg |
Ophiogonanone A |
75239-63-3 | 97% | 5mg |
$108.00 | 2025-02-12 | |
| Aaron | AR00G7IT-10mg |
Ophiogonanone A |
75239-63-3 | 97% | 10mg |
$182.00 | 2025-02-12 | |
| Ambeed | A522134-1mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 97% | 1mg |
$107.0 | 2025-04-17 | |
| Ambeed | A522134-10mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 97% | 10mg |
$235.0 | 2025-04-17 | |
| Ambeed | A522134-25mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 97% | 25mg |
$471.0 | 2025-04-17 |
Ophiopogonanone A Suppliers
Ophiopogonanone A Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavans Homoisoflavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavanones
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Ophiopogonanone A
Ophiopogonanone A: A Comprehensive Overview
Ophiopogonanone A, also known by its CAS Registry Number 75239-63-3, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound is primarily isolated from the roots of the plant *Ophiopogon japonicus*, commonly known as the tuber lily or mondo grass, which has been traditionally used in Chinese medicine for its various therapeutic properties. Recent advancements in analytical techniques and bioactivity screening have further highlighted the potential of Ophiopogonanone A as a promising candidate for drug development.
The chemical structure of Ophiopogonanone A is characterized by a unique arrangement of functional groups, including a sesquiterpene skeleton with a lactone ring. This structural complexity contributes to its diverse biological activities. Recent studies have demonstrated that Ophiopogonanone A exhibits potent anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the *Journal of Natural Products* revealed that Ophiopogonanone A significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential application in treating inflammatory diseases.
One of the most exciting developments involving Ophiopogonanone A is its role in anticancer therapy. Preclinical studies have shown that this compound induces apoptosis in various cancer cell lines, including breast, liver, and colon cancer cells. The mechanism underlying this activity involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, Ophiopogonanone A has been found to enhance the efficacy of conventional chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.
Another area where Ophiopogonanone A has shown promise is in neuroprotection. Studies conducted by researchers at the University of Tokyo demonstrated that this compound protects against oxidative stress-induced neuronal damage by scavenging free radicals and upregulating antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). These findings underscore its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthesis and isolation of Ophiopogonanone A have also been subjects of extensive research. Traditional extraction methods involve solvent partitioning and column chromatography, but recent advancements in green chemistry have led to more sustainable approaches. For example, supercritical fluid extraction (SFE) has been employed to isolate Ophiopogonanone A with higher yield and purity compared to conventional methods. Additionally, semisynthetic routes have been explored to modify the structure of Ophiopogonanone A, enhancing its bioavailability and pharmacokinetic properties.
Despite its numerous therapeutic potentials, there are challenges associated with the commercialization of Ophiopogonanone A. One major issue is its limited availability due to low content in natural sources. To address this, researchers are exploring metabolic engineering strategies to enhance the biosynthesis of this compound in transgenic plants or microbial systems. Another challenge is understanding its exact mechanism of action at a molecular level, which requires further in-depth studies using advanced techniques such as cryo-EM and X-ray crystallography.
In conclusion, Ophiopogonanone A (CAS No 75239-63-3) represents a valuable natural product with multifaceted biological activities. Its potential applications span across oncology, neurology, and inflammation management, making it a focal point for both academic research and industrial development. As ongoing studies continue to unravel its mechanisms and optimize its delivery systems, Ophiopogonanone A holds great promise as a novel therapeutic agent in modern medicine.
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